molecular formula C23H23ClN2O4S B320183 2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B320183
M. Wt: 459 g/mol
InChI Key: ONKLBZCVVIUZAU-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group and an ethylanilino-sulfonyl-phenyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide. The final step involves the reaction of this compound with 4-[(ethylanilino)sulfonyl]benzaldehyde under specific conditions to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-3-26(19-7-5-4-6-8-19)31(28,29)21-12-9-18(10-13-21)25-23(27)16-30-20-11-14-22(24)17(2)15-20/h4-15H,3,16H2,1-2H3,(H,25,27)

InChI Key

ONKLBZCVVIUZAU-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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